A Technical Guide to 1-Acetyl-3-bromoindole (CAS: 66417-73-0): Synthesis, Characterization, and Applications in Modern Drug Discovery
A Technical Guide to 1-Acetyl-3-bromoindole (CAS: 66417-73-0): Synthesis, Characterization, and Applications in Modern Drug Discovery
This document provides an in-depth technical overview of 1-Acetyl-3-bromoindole, a key heterocyclic building block for professionals in pharmaceutical research and organic synthesis. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its reactivity, and its strategic role in the development of complex molecular architectures.
Core Compound Identification and Physicochemical Properties
1-Acetyl-3-bromoindole is a synthetically valuable intermediate. The N-acetylation serves as a robust protecting group for the indole nitrogen, modulating the reactivity of the heterocyclic ring while the C3-bromo functionality acts as a versatile handle for carbon-carbon and carbon-heteroatom bond formation.[1]
dot graph "chemical_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} end_dot Caption: Molecular Structure of 1-Acetyl-3-bromoindole.
Table 1: Physicochemical and Registry Information
| Property | Value | Reference(s) |
| CAS Number | 66417-73-0 | [2][3][4] |
| Molecular Formula | C₁₀H₈BrNO | [2][3] |
| Molecular Weight | 238.08 g/mol | [1][3] |
| IUPAC Name | 1-(3-bromo-1H-indol-1-yl)ethan-1-one | [2] |
| Appearance | Solid, powder form | [5][6] |
| Storage | Store in a dry, cool, well-ventilated place under an inert atmosphere. Recommended temperature: 2-8°C. | [3][7] |
Spectroscopic Profile: A Guide to Structural Verification
Empirical verification of 1-Acetyl-3-bromoindole is critical. The following data, based on established principles of spectroscopy and analysis of related structures, serves as a benchmark for researchers.[8][9]
Table 2: Predicted Spectroscopic Data for Structural Elucidation
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Complex multiplets between δ 7.2-8.5 ppm. The proton at C4 will likely be the most downfield due to the anisotropic effect of the N-acetyl group. C2-H Proton: A singlet appearing around δ 7.5-7.8 ppm. Acetyl Protons: A sharp singlet (3H) at approximately δ 2.6 ppm. |
| ¹³C NMR | Carbonyl Carbon (C=O): A quaternary peak around δ 168 ppm. Aromatic Carbons: Multiple signals in the δ 115-135 ppm region. C3-Br Carbon: A signal shielded by bromine, expected around δ 95-100 ppm. Acetyl Methyl Carbon: A signal around δ 24 ppm. |
| FT-IR (cm⁻¹) | C=O Stretch: Strong, characteristic absorbance at ~1700-1720 cm⁻¹. This is a key indicator of successful N-acetylation. Aromatic C=C Stretch: Medium peaks around 1600 cm⁻¹ and 1450 cm⁻¹. C-N Stretch: Absorbance near 1370 cm⁻¹. C-Br Stretch: Found in the fingerprint region, typically below 750 cm⁻¹. |
| Mass Spec. (EI) | Molecular Ion (M⁺): A characteristic isotopic doublet for bromine at m/z 237 ([M]⁺) and 239 ([M+2]⁺) with an approximate 1:1 intensity ratio. Key Fragment: Loss of the acetyl group ([M-COCH₃]⁺) results in a doublet at m/z 194/196. |
Synthesis and Purification Protocol
The synthesis of 1-Acetyl-3-bromoindole is most logically achieved via a two-step process starting from indole. This pathway ensures high regioselectivity, which is paramount for creating a pure building block. Direct bromination of 1-acetylindole is often less selective and can lead to undesired side products.
Step-by-Step Methodology
Part A: Synthesis of 3-Bromoindole (Intermediate)
-
Reaction Setup: In a three-necked flask under an inert atmosphere (N₂ or Ar), dissolve Indole (1.0 eq) in anhydrous Dimethylformamide (DMF). Cool the solution to 0°C in an ice bath.
-
Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5°C. The use of NBS is critical as it is a mild source of electrophilic bromine, favoring selective substitution at the electron-rich C3 position of the indole ring over the benzene ring.[10]
-
Reaction Monitoring: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature. Monitor the consumption of indole using Thin Layer Chromatography (TLC) (e.g., Hexane:Ethyl Acetate 4:1).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water. The product will precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water to remove DMF, and dry under vacuum. The crude 3-bromoindole is often of sufficient purity for the next step.
Part B: N-Acetylation to 1-Acetyl-3-bromoindole (Final Product)
-
Reaction Setup: To a flask containing crude 3-bromoindole (1.0 eq), add acetic anhydride (2.0-3.0 eq) and a catalytic amount of sodium acetate (or pyridine as a base/solvent).
-
Acetylation: Heat the mixture to 50°C and stir for 2-4 hours. The base deprotonates the indole nitrogen, increasing its nucleophilicity to attack the acetic anhydride.
-
Reaction Monitoring: Monitor the reaction by TLC until the 3-bromoindole spot is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with stirring. The product will precipitate as a solid.
-
Purification: Collect the crude solid by vacuum filtration. For high purity, recrystallize from an appropriate solvent system (e.g., ethanol/water) or perform silica gel column chromatography. Dry the purified white to off-white solid under vacuum.
Chemical Reactivity and Strategic Utility
The true value of 1-Acetyl-3-bromoindole lies in its predictable reactivity, which allows for precise molecular construction. The C3-bromo substituent is the primary site for synthetic elaboration, most notably through palladium-catalyzed cross-coupling reactions.[1]
Causality of Reactivity:
-
Suzuki, Stille, and Heck Couplings: The C(sp²)-Br bond at the 3-position is an excellent substrate for oxidative addition to a Palladium(0) catalyst, initiating the catalytic cycle for these powerful C-C bond-forming reactions. This allows for the introduction of diverse aryl, heteroaryl, or vinyl groups, rapidly building molecular complexity.[11]
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the synthesis of 3-aminoindole derivatives, which are prevalent scaffolds in pharmacologically active compounds.
-
Deprotection: The N-acetyl group can be readily cleaved under basic conditions (e.g., hydrolysis with NaOH or K₂CO₃ in methanol) to reveal the free N-H indole, should this be required for subsequent synthetic steps or as the final target molecule.
Applications in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[12] 1-Acetyl-3-bromoindole serves as a key starting material for compounds targeting a wide array of diseases.
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted indole core to mimic the adenine region of ATP. The C3 position is frequently functionalized to achieve potency and selectivity against specific kinases implicated in cancer and inflammatory diseases.[1][11]
-
Serotonin Receptor Ligands: The indole scaffold is structurally related to serotonin. Derivatives synthesized from 1-Acetyl-3-bromoindole can be tailored to act as agonists or antagonists at various 5-HT receptor subtypes, with applications in treating neurological and psychiatric disorders.[1]
-
Antimicrobial and Antiviral Agents: The functionalized indole core is a common feature in compounds with antimicrobial and antiviral activity. The ability to diversify the C3 position allows for the generation of large libraries for screening against infectious disease targets.[1][13]
Safety, Handling, and Storage
As a laboratory chemical, 1-Acetyl-3-bromoindole requires careful handling to minimize risk.
-
Hazards: This compound is harmful if swallowed, inhaled, or in contact with skin. It is known to cause serious eye irritation and skin irritation, and may cause respiratory irritation.[7][14]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[7][14]
-
Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7]
-
Storage: Keep the container tightly closed and store in a dry, cool (2-8°C), and well-ventilated area, away from strong oxidizing agents.[3][7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]
Conclusion
1-Acetyl-3-bromoindole (CAS 66417-73-0) is more than a mere catalogue chemical; it is a strategic tool for the medicinal chemist. Its well-defined physicochemical properties, predictable spectroscopic signature, and robust synthetic accessibility make it an ideal starting point for research campaigns. The true power of this molecule is realized through its C3-bromo handle, which unlocks a vast chemical space via modern cross-coupling chemistry, enabling the rapid development of novel and potent therapeutic candidates.
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